molecular formula C13H16O4 B2932891 Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate CAS No. 2243508-08-7

Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate

Cat. No.: B2932891
CAS No.: 2243508-08-7
M. Wt: 236.267
InChI Key: NWHICIVYQMATGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a cyclopropylmethyl group, a hydroxy group, and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate typically involves the esterification of 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification process, reducing the need for extensive purification steps.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 3-(cyclopropylmethyl)-4-oxo-5-methoxybenzoate.

    Reduction: Formation of 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzyl alcohol.

    Substitution: Formation of 3-(cyclopropylmethyl)-4-hydroxy-5-substituted benzoate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

    Methyl 3-(cyclopropylmethyl)-4-hydroxybenzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Methyl 3-(cyclopropylmethyl)-5-methoxybenzoate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

    Methyl 4-hydroxy-5-methoxybenzoate: Lacks the cyclopropylmethyl group, which may alter its steric properties and overall reactivity.

Uniqueness: Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate is unique due to the presence of all three functional groups (cyclopropylmethyl, hydroxy, and methoxy) on the benzoate core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-11-7-10(13(15)17-2)6-9(12(11)14)5-8-3-4-8/h6-8,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHICIVYQMATGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CC2CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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